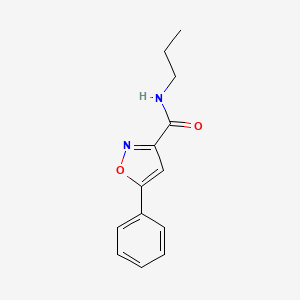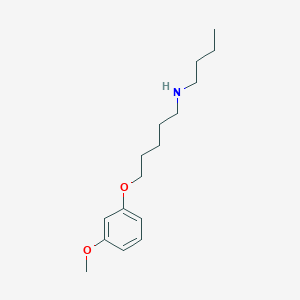![molecular formula C19H22N2O4 B5220543 N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)ethanediamide](/img/structure/B5220543.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)ethanediamide, commonly known as URB597, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. URB597 is an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down anandamide, an endocannabinoid neurotransmitter.
Aplicaciones Científicas De Investigación
URB597 has been extensively studied for its potential therapeutic applications in various medical conditions such as anxiety, depression, pain, and addiction. Research has shown that URB597 increases the levels of anandamide in the brain, which has been associated with the regulation of mood, pain, and appetite.
Mecanismo De Acción
URB597 is a selective inhibitor of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)ethanediamide, which is responsible for the breakdown of anandamide. By inhibiting N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)ethanediamide, URB597 increases the levels of anandamide in the brain, which in turn activates the endocannabinoid system. The endocannabinoid system is involved in various physiological processes such as pain, mood, and appetite regulation.
Biochemical and Physiological Effects:
URB597 has been shown to have various biochemical and physiological effects. Research has shown that URB597 increases the levels of anandamide in the brain, which has been associated with the regulation of mood, pain, and appetite. URB597 has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
URB597 has several advantages for lab experiments. It is a selective inhibitor of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)ethanediamide, which makes it a useful tool for studying the endocannabinoid system. URB597 is also relatively stable and can be easily synthesized in large quantities. However, URB597 has some limitations for lab experiments. It has a short half-life, which may limit its effectiveness in certain experiments. Additionally, URB597 can be toxic at high concentrations, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for URB597 research. One area of interest is the potential therapeutic applications of URB597 in various medical conditions such as anxiety, depression, pain, and addiction. Another area of interest is the development of new N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)ethanediamide inhibitors with improved pharmacological properties. Additionally, research is needed to better understand the long-term effects of URB597 and its potential side effects.
Conclusion:
In conclusion, URB597 is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. URB597 is a selective inhibitor of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)ethanediamide, which increases the levels of anandamide in the brain and activates the endocannabinoid system. URB597 has several advantages for lab experiments, but also has some limitations. There are several future directions for URB597 research, including the potential therapeutic applications and the development of new N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)ethanediamide inhibitors.
Métodos De Síntesis
URB597 was first synthesized by a group of Italian researchers in 2001. The synthesis process involves the reaction of 3,4-dimethoxyphenylacetonitrile with 3-methylbenzylamine in the presence of sodium hydride and DMF. The resulting product is then subjected to a reduction process using lithium aluminum hydride to yield URB597.
Propiedades
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-13-5-4-6-15(11-13)21-19(23)18(22)20-10-9-14-7-8-16(24-2)17(12-14)25-3/h4-8,11-12H,9-10H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPYQRKYMFVHRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6877870 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-4-isopropylpiperazine](/img/structure/B5220468.png)

![methyl 5-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5220477.png)
![dimethyl 2-[(3-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5220484.png)
![1-(4-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5220498.png)
![1-ethoxy-2-[3-(2-isopropoxyphenoxy)propoxy]benzene](/img/structure/B5220521.png)
![1-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzene](/img/structure/B5220523.png)

![3-[(4-bromophenyl)amino]-2-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5220525.png)

![1,3-dimethyl-5-{[(3-pyridinylmethyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5220533.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide](/img/structure/B5220537.png)
![1-(2,3-difluorobenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5220539.png)
